5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid
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Overview
Description
Thiazole is a class of organic compounds with a five-membered C3NS ring. The thiazole ring is notable for its versatility, being a component of many important drugs and synthetic products .
Synthesis Analysis
Thiazoles can be synthesized using techniques such as the Hantzsch Thiazole Synthesis, where α-haloketones react with thioamides to form thiazoles . Another method is the Cook-Heilbron synthesis, where isonitriles react with α-haloketones .Molecular Structure Analysis
The molecular structure of thiazoles involves a five-membered ring with alternating double and single bonds. This gives them aromatic properties, similar to benzene .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, often serving as precursors to other useful compounds. For example, they can react with phosphorus pentasulfide to form 5-arylthiazoles .Physical And Chemical Properties Analysis
Thiazoles are typically crystalline solids at room temperature. They are polar due to the presence of nitrogen and sulfur atoms in the ring, which also gives them good solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-amino-3-propyl-1,2-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-3-4-5(7(10)11)6(8)12-9-4/h2-3,8H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGOZUGWARZFPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NSC(=C1C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid |
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